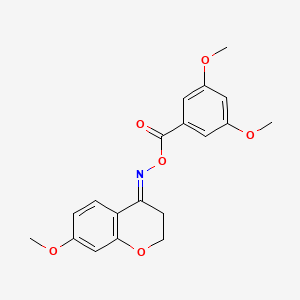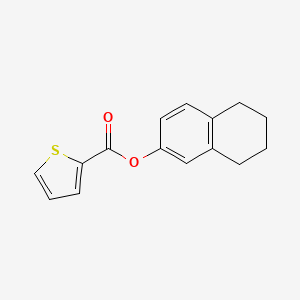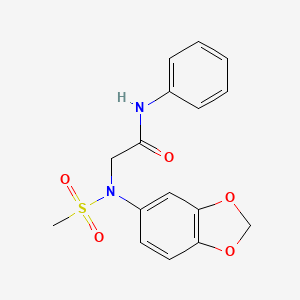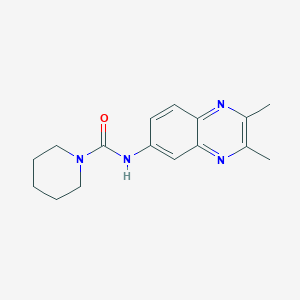
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime, commonly referred to as DMBO, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBO is a derivative of coumarin, a natural compound found in many plants, that has been shown to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of DMBO is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. DMBO has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
DMBO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of cell death. DMBO has also been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBO in lab experiments is its versatility. DMBO can be used in a variety of assays and experimental systems, and its fluorescent properties make it a useful tool for imaging and detection. However, one limitation of using DMBO is its potential toxicity, which can vary depending on the experimental conditions and the cell or tissue type being studied.
Orientations Futures
There are many potential future directions for the study of DMBO, including the development of new synthetic methods for producing DMBO derivatives with improved properties, the identification of new protein targets for DMBO, and the exploration of DMBO's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMBO and its effects on cellular and physiological processes.
Méthodes De Synthèse
DMBO can be synthesized using a multi-step reaction process that involves the condensation of 3,5-dimethoxybenzoyl chloride with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Applications De Recherche Scientifique
DMBO has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and as a tool for studying the mechanisms of protein-protein interactions.
Propriétés
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-22-13-4-5-16-17(6-7-25-18(16)11-13)20-26-19(21)12-8-14(23-2)10-15(9-12)24-3/h4-5,8-11H,6-7H2,1-3H3/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWEQDIVFYUDA-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC(=C3)OC)OC)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC(=C3)OC)OC)/CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3,5-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

